molecular formula C10H11N3O3S B2557657 2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide CAS No. 99056-41-4

2-cyano-N'-[(4-methylphenyl)sulfonyl]acetohydrazide

Cat. No.: B2557657
CAS No.: 99056-41-4
M. Wt: 253.28
InChI Key: OHKASMJLILEYGD-UHFFFAOYSA-N
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Description

2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is an organic compound with the molecular formula C₁₀H₁₁N₃O₃S. It is known for its applications in various chemical reactions and its potential use in scientific research. The compound features a cyano group, a sulfonyl group, and an acetohydrazide moiety, making it a versatile molecule for different chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cyanoacetohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature to moderate heat .

Industrial Production Methods

In an industrial setting, the production of 2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction parameters such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(4-chlorophenyl)sulfonyl]acetohydrazide
  • 2-cyano-N’-[(4-nitrophenyl)sulfonyl]acetohydrazide
  • 2-cyano-N’-[(4-methoxyphenyl)sulfonyl]acetohydrazide

Uniqueness

2-cyano-N’-[(4-methylphenyl)sulfonyl]acetohydrazide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. The methyl group can enhance the compound’s lipophilicity and potentially improve its biological activity .

Properties

IUPAC Name

2-cyano-N'-(4-methylphenyl)sulfonylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-8-2-4-9(5-3-8)17(15,16)13-12-10(14)6-7-11/h2-5,13H,6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKASMJLILEYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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